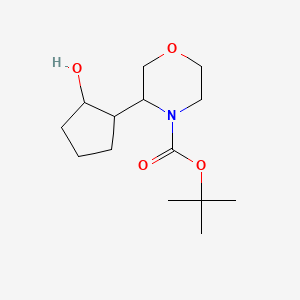
3-(2-hydroxycyclopentyl)morpholine-4-carboxylate de tert-butyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate” is a chemical compound with the CAS number 1820717-79-0 . It has a molecular weight of 271.35 and a molecular formula of C14H25NO4 .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate” consists of a morpholine ring attached to a carboxylate group and a hydroxycyclopentyl group . The InChI code for this compound is provided in the description .
Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate” include a molecular weight of 271.35 and a molecular formula of C14H25NO4 . Unfortunately, specific properties like boiling point, density, or solubility are not provided .
Applications De Recherche Scientifique
Solvant pour la synthèse organique
Le 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate de tert-butyle peut servir de solvant ou de cosolvant en synthèse organique. Sa structure unique peut influencer les résultats des réactions, ce qui le rend précieux dans la conception de nouvelles voies de synthèse.
Pour plus de détails techniques, vous pouvez trouver des informations sur ce composé ici.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate is not fully understood. However, studies have suggested that tert-Butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate may exert its therapeutic effects by modulating various signaling pathways. tert-Butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate has been found to inhibit the activation of the NF-κB pathway, which is involved in inflammation and cancer. It also modulates the expression of various genes involved in cell growth and survival.
Biochemical and Physiological Effects:
tert-Butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate has been shown to have various biochemical and physiological effects. It can inhibit the activity of enzymes involved in inflammation and cancer, such as COX-2 and MMP-9. tert-Butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate also modulates the expression of various genes involved in cell growth and survival. Physiologically, tert-Butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate has been found to reduce tumor growth, inflammation, and cognitive decline.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of tert-Butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate is its reproducibility and scalability in synthesis. tert-Butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate is also relatively stable and can be stored for extended periods. However, tert-Butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate has limited solubility in water, which can make it challenging to work with in certain experiments. Additionally, tert-Butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Orientations Futures
There are several future directions for research on tert-Butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate. One area of interest is the development of tert-Butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate-based drugs for the treatment of cancer and inflammation. Further studies are needed to understand the pharmacokinetics and pharmacodynamics of tert-Butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate in vivo. Additionally, the potential neuroprotective effects of tert-Butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate warrant further investigation. Finally, the development of more efficient synthesis methods for tert-Butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate could improve its accessibility for research and potential therapeutic applications.
Conclusion:
In conclusion, tert-Butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate is a promising compound that has shown potential therapeutic applications in various diseases. Its reproducibility and scalability in synthesis make it suitable for large-scale production. tert-Butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate has been found to modulate various signaling pathways and exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. However, further studies are needed to understand its pharmacokinetics, pharmacodynamics, and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of tert-Butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate involves the reaction of tert-butyl 3-bromo-2-hydroxycyclopentylcarbamate with morpholine in the presence of a palladium catalyst. The reaction takes place under mild conditions, and the yield of tert-Butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate is relatively high. The synthesis method is reproducible and scalable, making it suitable for large-scale production.
Propriétés
IUPAC Name |
tert-butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-7-8-18-9-11(15)10-5-4-6-12(10)16/h10-12,16H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGVIUMABBZFFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C2CCCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

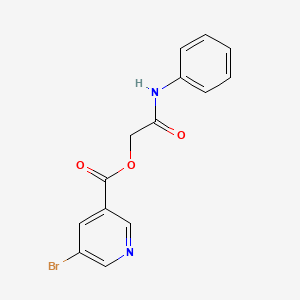

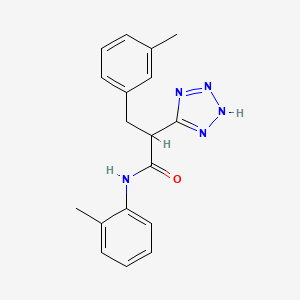
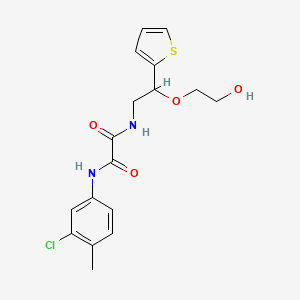
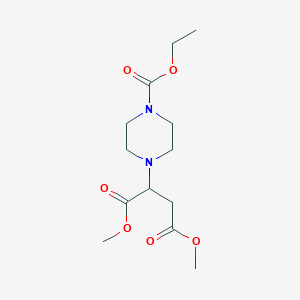
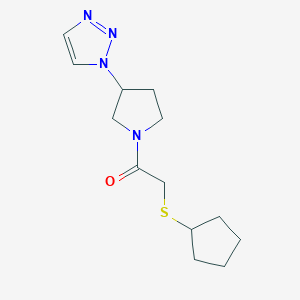
![2-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2456342.png)
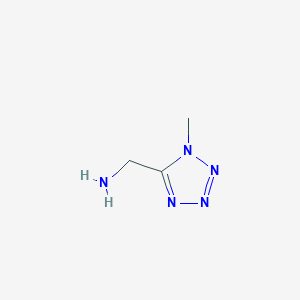
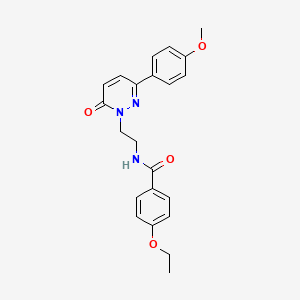
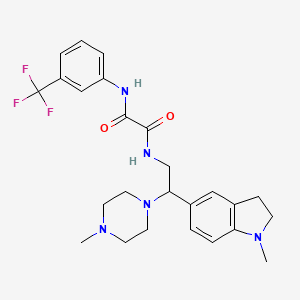
![5-[(2-Fluorophenyl)methoxy]-2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2456349.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxamide](/img/structure/B2456350.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2456352.png)